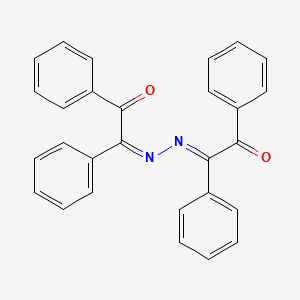
1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine is a chemical compound with the molecular formula C28H20N2O2 It is known for its unique structure, which includes two diphenyl-2-oxoethylidene groups attached to a hydrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine typically involves the reaction of benzil with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2 C}_6\text{H}_5\text{COCOC}_6\text{H}_5 + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{COC(NH)}\text{C}_6\text{H}_5 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with metal ions, which may influence its biological activity. Additionally, its unique structure allows it to participate in various chemical reactions, contributing to its diverse range of applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzil: A precursor in the synthesis of 1,2-Bis(1,2-diphenyl-2-oxoethylidene)hydrazine.
Hydrazine: Another precursor used in the synthesis.
Diphenylhydrazine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its dual diphenyl-2-oxoethylidene groups attached to a hydrazine core. This structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
3893-33-2 |
|---|---|
Fórmula molecular |
C28H20N2O2 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(2E)-2-[(Z)-(2-oxo-1,2-diphenylethylidene)hydrazinylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C28H20N2O2/c31-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-30-26(22-15-7-2-8-16-22)28(32)24-19-11-4-12-20-24/h1-20H/b29-25-,30-26+ |
Clave InChI |
KTIVNHNHGQMXFP-ZUSIYWPSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\N=C(\C2=CC=CC=C2)/C(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


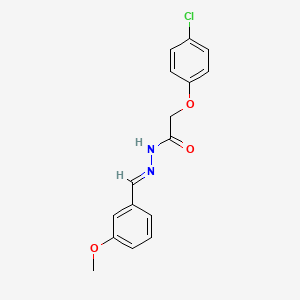
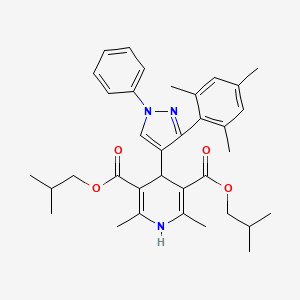
![(6E)-6-[({2-[(2-Hydroxyethyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15078306.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078309.png)
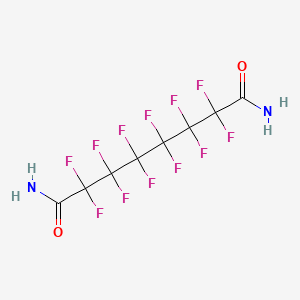
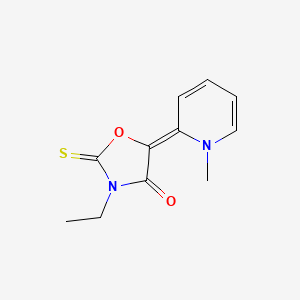
![2-(benzylsulfanyl)-3-[(E)-(butan-2-ylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15078352.png)
![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15078360.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B15078366.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15078369.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078380.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15078385.png)
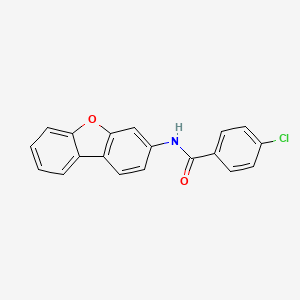
![[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B15078397.png)
